Phenyltrifluorosilane
Overview
Description
Phenyltrifluorosilane is an organosilicon compound characterized by a phenyl group attached to a silicon atom, which is further bonded to three fluorine atoms. This compound is notable for its unique chemical properties and its utility in various synthetic applications, particularly in the field of organoelemental and organic synthesis .
Scientific Research Applications
Phenyltrifluorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and synthon in the synthesis of complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Mechanism of Action
Target of Action
Phenyltrifluorosilane is a chemical compound that has been used in organoelemental and organic synthesis . The primary targets of this compound are the chemical bonds in the molecules it interacts with. Specifically, it has a unique reactivity with respect to nucleophilic and electrophilic reagents .
Mode of Action
This compound interacts with its targets through its specific reactivity of the carbon-silicon (C–Si) bond . It has a high tendency to form complexes and shows selectivity in the cleavage of the silicon-fluorine (Si–F) bond . The reactions of this compound can be divided into three groups :
Biochemical Pathways
It is known that this compound can participate in various organoelemental and organic synthesis processes .
Result of Action
The result of this compound’s action is the formation of new compounds through organoelemental and organic synthesis . The specific molecular and cellular effects depend on the particular reactions that this compound is involved in.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Phenyltrifluorosilane plays a significant role in biochemical reactions due to its ability to form tetrel bonds with various biomolecules. These interactions are primarily with enzymes, proteins, and other biomolecules containing nitrogen and oxygen atoms. For example, this compound can interact with dimethyl sulfoxide through Si···O tetrel bonds, which are characterized by charge transfer from the oxygen lone pair into the empty p orbital of silicon . The strength of these interactions can be influenced by the presence of electron-donating or electron-withdrawing groups on this compound, which can either weaken or strengthen the tetrel bond, respectively .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interactions with biomolecules can lead to changes in cell function, such as alterations in enzyme activity and protein expression levels. For instance, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, its impact on gene expression can result in changes in the production of specific proteins, further influencing cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form strong tetrel bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are primarily driven by the electrostatic attraction between the silicon atom in this compound and the electron-rich atoms in biomolecules . The binding of this compound to enzymes can result in either inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and interactions with biomolecules . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the impact of this compound becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interactions with enzymes can lead to changes in the activity of key metabolic pathways, affecting the overall metabolic balance within cells . For example, this compound can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other essential metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its overall activity and function . For instance, this compound can bind to specific transporters that facilitate its movement across cell membranes, allowing it to reach its target sites within cells .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals can influence the activity and function of this compound, as its interactions with biomolecules may vary depending on its subcellular environment . For example, this compound may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyltrifluorosilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically proceeds as follows: [ \text{PhSiH}_3 + 3 \text{HF} \rightarrow \text{PhSiF}_3 + 3 \text{H}_2 ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where phenylsilane is reacted with fluorine gas or hydrogen fluoride. The process is carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenyltrifluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Addition Reactions: It can participate in addition reactions with compounds containing multiple bonds, such as alkenes and alkynes.
Tetrel Bond Formation: this compound forms tetrel bonds with Lewis bases, such as dimethyl sulfoxide, where the silicon atom interacts with the lone pair of electrons on the oxygen atom.
Common Reagents and Conditions:
Nucleophiles: Hydroxyl groups, amines, alkoxides.
Solvents: Common solvents include dimethyl sulfoxide and tetrahydrofuran.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products:
- Substitution reactions yield compounds such as phenylsiloxanes and phenylsilanols.
- Addition reactions can produce a variety of organosilicon compounds depending on the reactants used .
Comparison with Similar Compounds
Phenyltrichlorosilane: Similar to phenyltrifluorosilane but with chlorine atoms instead of fluorine.
Phenyltrimethoxysilane: Contains methoxy groups instead of fluorine atoms.
Phenyltriethoxysilane: Contains ethoxy groups instead of fluorine atoms.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as high electronegativity and the ability to form strong tetrel bonds. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .
Properties
IUPAC Name |
trifluoro(phenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWNTHHPMKEAIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190267 | |
Record name | Silane, phenyltrifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368-47-8 | |
Record name | (Trifluorosilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyltrifluorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, phenyltrifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYLTRIFLUOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9KX9P6ZV4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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